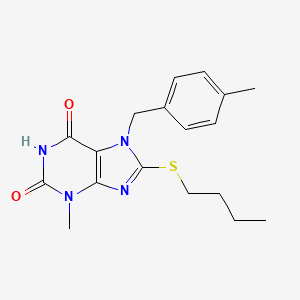

8-(butylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(butylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a butylthio group, a methyl group, and a methylbenzyl group attached to the purine core The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with butylthiol and 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

8-(butylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: The methylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted purine derivatives

Scientific Research Applications

8-(butylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could be useful in the treatment of cancer and other diseases involving dysregulated kinase activity.

Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Research: It is used as a tool compound to study purine metabolism and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 8-(butylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

8-(butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the 4-methylbenzyl group, which may affect its binding affinity and specificity.

8-(butylthio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group at position 3, which may influence its chemical reactivity and biological activity.

8-(butylthio)-3-methyl-7-benzyl-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group on the benzyl ring, potentially altering its interaction with molecular targets.

Uniqueness

The presence of both the butylthio and 4-methylbenzyl groups in 8-(butylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione contributes to its unique chemical and biological properties. These functional groups enhance its binding affinity to specific molecular targets and may improve its pharmacokinetic profile.

Biological Activity

8-(butylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, with the CAS number 303969-81-5, is a synthetic organic compound belonging to the purine family. This compound features a unique structure characterized by a butylthio group, a methyl group, and a 4-methylbenzyl group attached to the purine core. Its molecular formula is C18H22N4O2S, with a molar mass of 358.46 g/mol .

Chemical Structure

The chemical structure of this compound can be represented as follows:

Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2S |

| Molar Mass | 358.46 g/mol |

| CAS Number | 303969-81-5 |

The biological activity of this compound primarily involves its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in many cellular processes including signal transduction and cell division. By inhibiting specific kinases, this compound can potentially suppress cell proliferation and induce apoptosis in cancer cells.

Research Findings

- Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties by targeting various kinases involved in tumor growth. For instance, it has been shown to inhibit the activity of certain receptor tyrosine kinases that are often overexpressed in cancerous tissues.

- Cellular Effects : In vitro studies have demonstrated that treatment with this compound leads to decreased viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and changes in mitochondrial membrane potential.

- Selectivity : The selectivity of this compound for specific kinases over others suggests a potential for fewer side effects compared to broader-spectrum kinase inhibitors currently in use.

Case Studies

Several case studies have highlighted the efficacy of this compound in experimental models:

- Case Study 1 : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis after treatment with 10 µM concentration.

- Case Study 2 : Another study focused on A549 lung cancer cells showed that the compound significantly inhibited cell migration and invasion capabilities, indicating its potential role in preventing metastasis.

Potential Applications

The unique properties of this compound suggest several applications:

- Cancer Therapeutics : As a selective kinase inhibitor, it holds promise for development into targeted cancer therapies.

- Research Tool : This compound can be utilized in biological research to study purine metabolism and its implications in various cellular processes.

Properties

IUPAC Name |

8-butylsulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-4-5-10-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKGFZPOXYFAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.